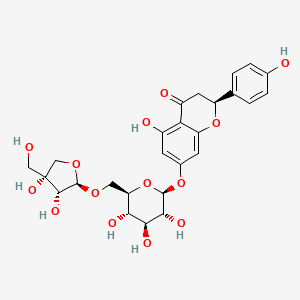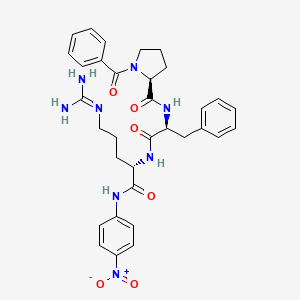
Bz-Pro-Phe-Arg-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide, commonly referred to as Bz-Pro-Phe-Arg-pNA, is a synthetic peptide substrate used extensively in biochemical research. This compound is particularly valuable for its role as a chromogenic substrate in the study of proteolytic enzymes, such as thrombin and plasma kallikrein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-Pro-Phe-Arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of N-Benzoyl-Pro-Phe-Arg-p-nitroanilide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically.
Oxidation and Reduction: These reactions can modify the peptide’s functional groups, affecting its stability and reactivity.
Substitution: Involves the replacement of specific amino acids or functional groups to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like thrombin, trypsin, and plasma kallikrein are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Major Products
Hydrolysis: Produces p-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Results in modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide is widely used in various scientific research fields:
Chemistry: As a substrate for studying enzyme kinetics and mechanisms.
Biology: In the investigation of proteolytic pathways and enzyme activity in biological systems.
Medicine: For diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of conditions like thrombocytopenia.
Industry: In the quality control of pharmaceutical products and the development of enzyme inhibitors .
Wirkmechanismus
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm. This reaction allows for the quantification of enzyme activity. The compound specifically targets serine proteases, including thrombin and plasma kallikrein, by binding to their active sites and undergoing hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride
- N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride
- des-Arg9-[Leu8]-Bradykinin acetate salt
Uniqueness
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide is unique due to its specific chromogenic properties, making it highly suitable for spectrophotometric assays. Its structure allows for precise cleavage by specific proteolytic enzymes, providing accurate measurements of enzyme activity. This specificity and ease of detection set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C33H38N8O6 |
|---|---|
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
InChI-Schlüssel |
IDSFNACJZVHKIB-KCHLEUMXSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


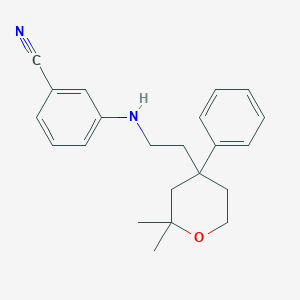
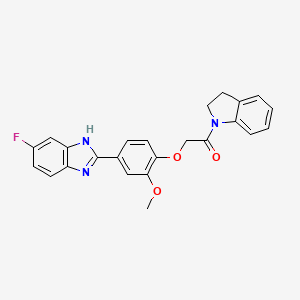

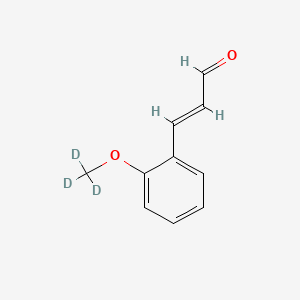


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)
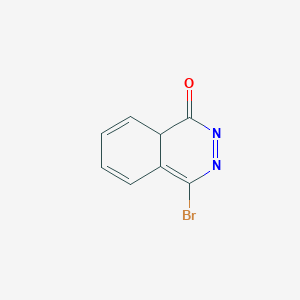
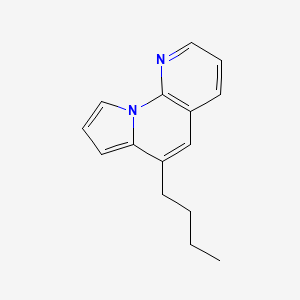
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
